Dichlorogelignate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

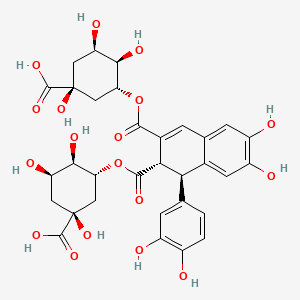

C32H34O18 |

|---|---|

Molecular Weight |

706.6 g/mol |

IUPAC Name |

(1S,3R,4R,5R)-3-[(1R,2S)-3-[(1R,2R,3R,5S)-5-carboxy-2,3,5-trihydroxycyclohexyl]oxycarbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C32H34O18/c33-15-2-1-11(4-16(15)34)23-13-6-18(36)17(35)5-12(13)3-14(27(41)49-21-9-31(47,29(43)44)7-19(37)25(21)39)24(23)28(42)50-22-10-32(48,30(45)46)8-20(38)26(22)40/h1-6,19-26,33-40,47-48H,7-10H2,(H,43,44)(H,45,46)/t19-,20-,21-,22-,23-,24-,25-,26-,31+,32+/m1/s1 |

InChI Key |

GASRZGVXKCYAHZ-YIRMVFTQSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)[C@H]2[C@@H](C3=CC(=C(C=C3C=C2C(=O)O[C@@H]4C[C@@](C[C@H]([C@H]4O)O)(C(=O)O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC4CC(CC(C4O)O)(C(=O)O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Dichlorogelignate: An In-depth Technical Analysis of a Selective Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 16403-91-5 Molecular Formula: C₃₂H₃₄O₁₈ Molecular Weight: 706.60 g/mol

This technical guide provides a comprehensive overview of Dichlorogelignate, a selective inhibitor of the nuclear enzyme topoisomerase II. Due to the limited availability of public domain data, this document focuses on the foundational knowledge of its mechanism of action and provides a generalized framework for the experimental protocols relevant to its study.

Core Concepts: Topoisomerase II Inhibition

Topoisomerase II is a critical enzyme in cellular replication and transcription. It resolves DNA topological problems, such as supercoiling and catenation, by creating transient double-strand breaks, allowing for the passage of another DNA segment through the break, and then re-ligating the DNA. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately triggers apoptosis, making it a key target for anticancer therapies.

This compound has been identified as a selective inhibitor of topoisomerase II.[1][2] Available data indicates that it achieves 100% inhibition of topoisomerase II at a concentration of 50 μM.[3][4] This positions this compound as a compound of interest for further investigation in oncology and related fields.

Quantitative Data

The publicly available quantitative data for this compound is currently limited. The primary reported value is its inhibitory concentration against topoisomerase II.

| Parameter | Value | Reference |

| Topoisomerase II Inhibition | 100% at 50 μM | [3][4] |

Further research is required to determine other key quantitative metrics such as IC₅₀, binding affinity, and pharmacokinetic parameters.

Experimental Protocols

While the specific experimental protocols used in the initial discovery of this compound are not publicly accessible, this section outlines a generalized methodology for assessing topoisomerase II inhibition, based on established scientific literature.

Topoisomerase II Decatenation Assay

This assay is a standard method to evaluate the catalytic activity of topoisomerase II and the effect of potential inhibitors.

Principle: Topoisomerase II can resolve catenated (interlocked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibitors of the enzyme will prevent this decatenation.

Materials:

-

Purified human topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin)

-

ATP solution

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Stop Solution/Loading Dye (containing SDS and a tracking dye)

-

Agarose

-

Ethidium bromide or other DNA stain

-

Electrophoresis buffer (e.g., TBE or TAE)

Procedure:

-

Prepare reaction mixtures on ice. To each tube, add assay buffer, ATP, and kDNA.

-

Add varying concentrations of this compound to the experimental tubes. Include a vehicle control (solvent only) and a positive control (a known topoisomerase II inhibitor).

-

Initiate the reaction by adding purified topoisomerase II enzyme to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.

-

Stain the gel with a DNA stain and visualize under UV light.

Expected Results:

-

No enzyme control: A band of high molecular weight, corresponding to the kDNA network, will be visible at the top of the gel.

-

Enzyme control (no inhibitor): The kDNA will be resolved into faster-migrating minicircles.

-

Inhibitor-treated samples: At effective concentrations, this compound will prevent decatenation, resulting in a band pattern similar to the "no enzyme" control.

Mandatory Visualizations

Topoisomerase II Catalytic Cycle and Inhibition

The following diagram illustrates the key steps in the topoisomerase II catalytic cycle and the general point of intervention for inhibitors.

Caption: General mechanism of Topoisomerase II inhibition.

Experimental Workflow: Topoisomerase II Inhibition Assay

This diagram outlines the logical flow of the experimental protocol described above.

Caption: Workflow for a topoisomerase II decatenation assay.

Future Directions

The initial finding that this compound is a selective topoisomerase II inhibitor warrants further investigation. Key areas for future research include:

-

Determination of IC₅₀: Quantifying the half-maximal inhibitory concentration is crucial for comparing its potency to other known inhibitors.

-

Elucidation of the specific mechanism of action: Determining whether this compound acts as a topoisomerase II poison (stabilizing the cleavage complex) or a catalytic inhibitor is essential.

-

Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of this compound and its analogs would enable a systematic exploration of the chemical features required for its activity.

-

In vitro and in vivo studies: Evaluating the efficacy of this compound in cancer cell lines and animal models is a necessary step in assessing its therapeutic potential.

Due to the proprietary nature of early-stage drug discovery, detailed information on this compound is not widely available. The information presented in this guide is based on the limited data in the public domain and established principles of topoisomerase II enzymology. Further research, particularly the publication of the primary data, is needed to fully elucidate the properties and potential of this compound.

References

An In-depth Technical Guide to Dichlorogelignate: A Selective Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dichlorogelignate is a selective inhibitor of topoisomerase II, a critical enzyme in DNA replication and chromosome segregation.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its molecular structure and properties. In light of the limited publicly available data specific to this compound, this document also furnishes detailed, generalized experimental protocols and signaling pathways relevant to the study of topoisomerase II inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, pharmacology, and drug development.

Molecular Structure and Chemical Properties

This compound is identified by the CAS number 164030-91-5.[1] Its molecular formula is C₃₂H₃₄O₁₈, and it has a molecular weight of 706.60 g/mol .[1]

IUPAC Name: (1S,3R,4R,5R)-3-[(1R,2S)-3-[(1R,2R,3R,5S)-5-carboxy-2,3,5-trihydroxycyclohexyl]oxycarbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-1,4,5-trihydroxycyclohexane

| Property | Value | Reference |

| CAS Number | 164030-91-5 | [1] |

| Molecular Formula | C₃₂H₃₄O₁₈ | [1] |

| Molecular Weight | 706.60 g/mol | [1] |

| IUPAC Name | (1S,3R,4R,5R)-3-[(1R,2S)-3-[(1R,2R,3R,5S)-5-carboxy-2,3,5-trihydroxycyclohexyl]oxycarbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-1,4,5-trihydroxycyclohexane |

Mechanism of Action: Topoisomerase II Inhibition

This compound is classified as a selective inhibitor of topoisomerase II.[1] Topoisomerase II enzymes are essential for resolving topological problems in DNA that arise during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.

Topoisomerase II inhibitors can be broadly categorized into two classes:

-

Topoisomerase II poisons: These agents, which include clinically important anticancer drugs like etoposide and doxorubicin, stabilize the transient DNA-topoisomerase II cleavage complex. This leads to an accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis.

-

Topoisomerase II catalytic inhibitors: These compounds interfere with the enzymatic activity of topoisomerase II without stabilizing the cleavage complex.

While the specific mode of inhibition for this compound is not detailed in the available literature, its classification as a selective inhibitor suggests it likely falls into one of these categories.

Experimental Protocols

Due to the absence of specific published experimental protocols for this compound, this section provides detailed methodologies for key experiments typically employed in the characterization of topoisomerase II inhibitors.

Topoisomerase II Decatenation Assay

This assay is a standard method to assess the catalytic activity of topoisomerase II and the effect of potential inhibitors. It relies on the enzyme's ability to decatenate, or unlink, the interlocked DNA circles of kinetoplast DNA (kDNA).

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 20 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Proteinase K (20 mg/mL)

-

Agarose

-

1x TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL of 10x Topoisomerase II reaction buffer

-

2 µL of 10 mM ATP

-

1 µL of test compound at various concentrations (or solvent control)

-

x µL of sterile deionized water to bring the volume to 19 µL

-

1 µL of kDNA (e.g., 200 ng)

-

-

Initiate the reaction by adding 1 µL of purified topoisomerase IIα (e.g., 1-2 units).

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reaction by adding 2 µL of stop buffer/loading dye and 1 µL of proteinase K.

-

Incubate at 50°C for 30 minutes to digest the protein.

-

Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize under UV light.

Expected Results:

-

Negative control (no enzyme): A single band of high molecular weight catenated kDNA at the top of the gel.

-

Positive control (enzyme, no inhibitor): Decatenated kDNA will appear as lower molecular weight bands (nicked-open circular and closed circular monomers).

-

Inhibitor present: Inhibition of decatenation will result in a dose-dependent decrease in the formation of decatenated products, with a corresponding increase in the amount of catenated kDNA.

Topoisomerase II-mediated DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II reaction buffer

-

10 mM ATP solution

-

This compound (or other test compound) dissolved in a suitable solvent

-

Stop solution (e.g., 1% SDS, 10 mM EDTA)

-

Proteinase K (20 mg/mL)

-

Agarose

-

1x TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice in a similar manner to the decatenation assay, substituting kDNA with supercoiled plasmid DNA.

-

Add the test compound and incubate with the DNA and buffer for 10 minutes at 37°C.

-

Add topoisomerase IIα and incubate for another 30 minutes at 37°C.

-

Terminate the reaction by adding the stop solution, followed by proteinase K.

-

Incubate at 50°C for 30 minutes.

-

Analyze the samples by agarose gel electrophoresis.

Expected Results:

-

Control (enzyme, no inhibitor): Primarily supercoiled plasmid DNA with some relaxed forms.

-

Topoisomerase II poison: A dose-dependent increase in the amount of linear and/or nicked plasmid DNA, indicating the stabilization of the cleavage complex.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for topoisomerase II-mediated DNA damage and a typical experimental workflow for screening topoisomerase II inhibitors.

Caption: Topoisomerase II poison-induced DNA damage signaling pathway.

Caption: Experimental workflow for the identification and characterization of topoisomerase II inhibitors.

Conclusion

This compound is a recognized selective inhibitor of topoisomerase II, positioning it as a compound of interest for further investigation in cancer research and drug development. While specific experimental data on this compound remains limited in the public domain, the established methodologies for studying topoisomerase II inhibitors provide a clear path forward for its characterization. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to explore the therapeutic potential of this compound and other novel topoisomerase II inhibitors. Further studies are warranted to elucidate its precise mechanism of action, physicochemical properties, and in vitro and in vivo efficacy.

References

An In-depth Technical Guide to Dichlorogelignate: Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorogelignate, a novel natural product, has been identified as a selective inhibitor of topoisomerase II. This document provides a comprehensive overview of its discovery, isolation, and characterized biological activity. Detailed experimental protocols for its isolation and for assessing its inhibitory action on topoisomerase II are presented. All quantitative data are summarized for clarity, and key processes are visualized through workflow and pathway diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Discovery and Origin

This compound was first isolated from the aqueous extract of the flower buds of Lonicera japonica Thunb., commonly known as honeysuckle.[1] This discovery was the result of systematic phytochemical investigation aimed at identifying novel bioactive compounds from traditional medicinal plants.[1] The isolation process involved a multi-step chromatographic approach to separate and purify the compound from the complex plant extract.[1] Structural elucidation was subsequently carried out using spectroscopic data analysis.[1] this compound is classified as a new natural product.[1]

Physicochemical Properties

While detailed physicochemical data for this compound is not extensively published, some basic information has been reported.

| Property | Value | Reference |

| CAS Number | 164030-91-5 | [2] |

| Molecular Formula | C32H34O18 | [3] |

| Molecular Weight | 706.60 g/mol | [3] |

| IUPAC Name | (1S,3R,4R,5R)-3-[(2,3-dicarboxy-1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxynaphthalen-1-yl)oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | |

| Appearance | Powder | [3] |

| Purity | Typically available at 95-98% (HPLC) | [3] |

| Storage | -20°C, sealed, in a ventilated, dry environment | [3] |

Biological Activity: Topoisomerase II Inhibition

This compound is a selective inhibitor of topoisomerase II (Topo II), an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[4] By inhibiting Topo II, this compound can induce DNA damage and apoptosis in cancer cells, making it a compound of interest for oncology research.

Quantitative Data

The inhibitory activity of this compound against Topoisomerase II has been quantified in preliminary studies.

| Assay Parameter | Result | Concentration | Reference |

| Inhibition of Topo II | 100% | 50 μM | [4] |

Further studies are required to determine the IC50 value and to fully characterize the inhibitory profile of this compound.

Experimental Protocols

Isolation of this compound from Lonicera japonica

The following protocol is based on the methodology described for the initial isolation of this compound.[1]

Objective: To isolate this compound from the flower buds of Lonicera japonica.

Materials:

-

Dried flower buds of Lonicera japonica

-

Water (for extraction)

-

Macroporous resin

-

MCI gel

-

Silica gel

-

Sephadex LH-20

-

Reversed-phase High-Performance Liquid Chromatography (HPLC) system

-

Solvents for chromatography (e.g., methanol, water, acetonitrile)

Procedure:

-

Extraction: The dried flower buds of Lonicera japonica are extracted with water.

-

Initial Fractionation: The aqueous extract is subjected to column chromatography over macroporous resin to obtain a crude fraction.

-

Multi-step Chromatography: The crude fraction is further purified using a combination of chromatographic techniques:

-

MCI gel chromatography

-

Silica gel chromatography

-

Sephadex LH-20 chromatography

-

-

Final Purification: The fraction containing this compound is purified to homogeneity using reversed-phase HPLC.

-

Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic data analysis (e.g., NMR, Mass Spectrometry).

Topoisomerase II Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of a compound like this compound on Topoisomerase II, based on the decatenation of kinetoplast DNA (kDNA).

Objective: To determine the inhibitory effect of this compound on the catalytic activity of human Topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10X Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)

-

ATP solution

-

This compound stock solution (in DMSO)

-

Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Proteinase K

-

Agarose

-

TAE buffer

-

Ethidium bromide

-

DMSO (vehicle control)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

-

10X Topoisomerase II reaction buffer

-

ATP solution (to a final concentration of 1 mM)

-

kDNA (e.g., 200 ng)

-

This compound at various concentrations (or DMSO for control)

-

Nuclease-free water to the final volume.

-

-

Enzyme Addition: Add human Topoisomerase II to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye containing proteinase K.

-

Protein Digestion: Incubate at 37°C for another 15-30 minutes to digest the protein.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in TAE buffer.

-

Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as relaxed circular DNA. A reduction in the amount of decatenated DNA in the presence of this compound indicates inhibition.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Mechanism of Action: Topoisomerase II Inhibition

Caption: Inhibition of Topoisomerase II by this compound.

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of novel anticancer agents targeting Topoisomerase II. Its discovery from a well-known medicinal plant highlights the importance of natural products in drug discovery. Future research should focus on the total synthesis of this compound to ensure a sustainable supply for further investigation. Comprehensive studies are needed to establish a detailed pharmacological profile, including its IC50 value, mechanism of action, and efficacy in various cancer cell lines and in vivo models. Furthermore, structure-activity relationship (SAR) studies could lead to the development of more potent and selective analogs.

References

No In Vitro Biological Activity Studies Found for "Dichlorogelignite"

The term "gelignite" refers to a type of explosive material, and it is highly improbable that a chlorinated derivative ("dichloro-") would be a subject of investigation for biological or therapeutic activity. The name itself suggests a hazardous, volatile substance rather than a compound suitable for biological research in a pharmaceutical or academic setting.

The search for "Dichlorogelignite" and related terms in the context of biological studies, including pharmacology, toxicology, and molecular biology, did not yield any relevant results. This indicates that "Dichlorogelignite" is not a recognized name for any compound that has been assessed for its effects on biological systems in a laboratory setting.

It is possible that the name of the compound has been misspelled or is incorrect. Scientific nomenclature for chemical compounds is precise, and a small error can lead to an inability to find the correct information.

Given the complete absence of data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Researchers, scientists, and drug development professionals interested in the biological activity of a specific compound are advised to verify the correct chemical name and spelling before searching for relevant literature.

Dichlorogelignate: An Obscure Topoisomerase II Inhibitor with Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Preliminary Findings and Significant Data Gap

The primary available data point, consistently cited by multiple sources, is its potent inhibitory effect on topoisomerase II, achieving 100% inhibition at a concentration of 50 μM.[1][2][3] This singular piece of quantitative data originates from a cited reference that is not readily identifiable or accessible in public domains, thus preventing a deeper analysis of its experimental context.

Due to this critical information gap, a detailed technical guide on Dichlorogelignate's therapeutic potential, including extensive data presentation, experimental protocols, and signaling pathway visualizations, cannot be constructed at this time. The foundational primary research required to fulfill such a request appears to be unavailable through standard scientific search methodologies.

Known Information

The limited information available on this compound is summarized below.

Quantitative Data

| Compound | Target | Inhibitory Concentration | Source |

| This compound | Topoisomerase II (Topo II) | 100% inhibition at 50 μM | [1][2][3] |

Inferred Therapeutic Potential and Mechanism of Action

As a topoisomerase II inhibitor, this compound would theoretically function by interfering with the action of topoisomerase II enzymes. These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, compounds of this class can induce DNA strand breaks, leading to cell cycle arrest and apoptosis. This mechanism is the basis for the clinical use of several established anticancer drugs.

The logical relationship for the proposed mechanism of action of a generic topoisomerase II inhibitor is depicted below.

Caption: Proposed mechanism of action for a topoisomerase II inhibitor.

Conclusion and Future Directions

While the classification of this compound as a selective topoisomerase II inhibitor is noted, the absence of primary research data precludes a thorough evaluation of its therapeutic potential. Key information regarding its efficacy in various models, toxicity profiles, pharmacokinetic and pharmacodynamic properties, and specific effects on cellular signaling pathways remains unknown.

Further research, beginning with the identification of the original study that characterized this compound's activity, is essential to build a comprehensive understanding of this compound. Without access to this foundational data, its potential as a therapeutic agent cannot be meaningfully assessed by the scientific community.

References

Methodological & Application

Unraveling "Dichlorogelignate": A Case of Mistaken Identity in Scientific Nomenclature

Initial searches for "Dichlorogelignate" have yielded no results in comprehensive scientific databases and literature. This suggests that the term is likely a misspelling or a non-existent chemical entity within the realm of cell culture assays and drug development. It is crucial for researchers, scientists, and drug development professionals to use precise and accurate terminology to ensure the reproducibility and validity of experimental work.

While "this compound" appears to be an erroneous term, it is possible that it is a mistaken reference to other chemical compounds with similar-sounding prefixes. Two potential candidates are Dichloroaniline (DCA) and Dichloroacetic acid (DCA) , both of which have been the subject of scientific investigation, including in vitro studies.

Dichloroaniline (DCA)

3,4-Dichloroaniline (DCA) is recognized as an environmental contaminant and is a precursor in the synthesis of various herbicides. Its effects have been studied in cellular models. For instance, research has explored the sub-lethal effects of DCA on biological markers and histology in aquatic species. In such studies, alterations in the activity of enzymes like lactate dehydrogenase (LDH) and glutathione S-transferase (GST) have been observed, indicating cellular stress and toxicity.

Dichloroacetic acid (DCA)

Dichloroacetic acid (DCA) is a compound found in chlorinated drinking water and is a metabolite of certain industrial solvents. It has garnered significant interest in cancer research for its potential to modulate cellular metabolism. Studies have investigated its effects on various cancer cell lines, often focusing on its ability to inhibit pyruvate dehydrogenase kinase, thereby shifting cancer cell metabolism from glycolysis to oxidative phosphorylation.

Given the ambiguity of the original term, it is imperative for the user to clarify the intended compound of interest. Without a precise chemical name, it is not feasible to provide detailed and accurate application notes, experimental protocols, or meaningful data visualizations as requested.

Should the user confirm their interest in either Dichloroaniline or Dichloroacetic acid, a comprehensive protocol for their use in cell culture assays can be developed. This would include detailed methodologies for:

-

Cell Line Selection and Maintenance: Recommendations for appropriate cell lines based on the research question.

-

Compound Preparation and Dosing: Protocols for dissolving, diluting, and administering the compound to cell cultures.

-

Cytotoxicity and Viability Assays: Standard assays such as MTT, LDH, or live/dead staining to determine the toxic effects of the compound.

-

Mechanism of Action Studies: Assays to investigate the specific cellular pathways affected by the compound.

-

Data Analysis and Interpretation: Guidance on how to analyze and interpret the data generated from the assays.

Furthermore, signaling pathway diagrams and experimental workflow visualizations can be created using Graphviz (DOT language) to provide clear and concise representations of the experimental procedures and the biological processes under investigation.

Researchers are strongly encouraged to verify the chemical names and CAS numbers of the compounds they intend to study to ensure they are accessing the correct information and designing their experiments based on sound scientific literature.

Information on Dichlorogelignate in Scientific Literature is Currently Limited

Responding to a request for detailed application notes and protocols on the dosage and administration of Dichlorogelignate in animal models, a comprehensive search of available scientific literature and databases has revealed a significant scarcity of information on this specific compound.

Initial findings from chemical suppliers identify this compound as a selective inhibitor of topoisomerase II, a class of enzymes crucial for DNA replication and a target for various anticancer drugs. However, beyond this classification, there is a notable absence of published preclinical or clinical studies detailing its use, dosage, administration routes, or specific signaling pathways in animal models.

This lack of available data prevents the creation of the requested detailed application notes, experimental protocols, and quantitative data tables. The core requirements, including methodologies for key experiments and signaling pathway diagrams, cannot be fulfilled without established research on this compound.

Potential for Name Confusion

It is important to note that during the search, the term "Dichloroacetate" (DCA) was frequently suggested as a possible alternative. Dichloroacetate is a well-researched compound with a distinct mechanism of action primarily related to cellular metabolism and its effect on pyruvate dehydrogenase kinase. It has been investigated in various animal models and clinical trials for its potential anticancer effects.

Given the similarity in the initial part of the names, there is a possibility that "this compound" may be a less common synonym, a misnomer, or a very novel compound that has not yet been extensively documented in publicly accessible scientific literature.

General Information on Topoisomerase II Inhibitors

While specific data on this compound is unavailable, general principles for studying topoisomerase II inhibitors in animal models can be outlined. Research in this area typically involves a series of standard preclinical evaluations.

Typical Experimental Workflow for Topoisomerase II Inhibitors:

Caption: A generalized workflow for the preclinical evaluation of a novel topoisomerase II inhibitor.

Topoisomerase II Signaling Pathway:

Topoisomerase II inhibitors interfere with the enzymatic cycle of topoisomerase II, leading to DNA damage and ultimately cell death. There are two main classes of these inhibitors:

-

Topoisomerase II poisons: These agents, which include well-known chemotherapy drugs like etoposide and doxorubicin, stabilize the transient DNA-topoisomerase II cleavage complex. This prevents the re-ligation of the DNA strands, leading to double-strand breaks.

-

Topoisomerase II catalytic inhibitors: These compounds interfere with the enzymatic activity of topoisomerase II without stabilizing the cleavage complex. They can, for example, prevent ATP binding or the binding of the enzyme to DNA.

Preparation of Dichlorogelignate Stock Solutions for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dichlorogelignate is a selective inhibitor of topoisomerase II, a critical enzyme involved in DNA replication, transcription, and chromosome segregation. As such, this compound holds potential as a therapeutic agent in cancer research and other fields where modulation of topoisomerase II activity is desirable. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results.

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various research applications. Due to the limited availability of public data on the specific solubility and stability of this compound, the following protocols are based on general practices for handling similar topoisomerase II inhibitors. It is strongly recommended that researchers perform small-scale solubility and stability tests under their specific experimental conditions.

Key Considerations:

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving topoisomerase II inhibitors due to its high solubilizing capacity for a wide range of organic molecules.[1][2][3] It is recommended as the primary solvent for preparing this compound stock solutions.

-

Concentration: The desired concentration of the stock solution will depend on the specific experimental requirements. It is advisable to prepare a concentrated stock solution (e.g., 10 mM) that can be further diluted to the final working concentration in the experimental medium.

-

Storage: Proper storage is crucial to maintain the stability and activity of the this compound stock solution. Aliquoting the stock solution into single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Due to the absence of specific experimental data for this compound in the public domain, a quantitative data table for solubility and stability cannot be provided at this time. Researchers are advised to determine these parameters empirically. General properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₄O₁₈ | |

| Molecular Weight | 706.60 g/mol | |

| Mechanism of Action | Selective Inhibitor of Topoisomerase II |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound (powder)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.066 mg of this compound.

-

Dissolution:

-

Transfer the weighed this compound powder into a sterile amber microcentrifuge tube or vial.

-

Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 7.066 mg of this compound.

-

Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but caution should be exercised to avoid degradation.

-

-

Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short to medium-term storage. For long-term storage, -80°C is recommended. The stability of this compound in DMSO under these conditions should be validated by the end-user.

-

Protocol 2: Preparation of Working Solutions

Procedure:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Dilute the stock solution to the desired final working concentration using the appropriate cell culture medium or experimental buffer. It is crucial to add the stock solution to the aqueous medium while vortexing or mixing to prevent precipitation of the compound.

-

Final DMSO Concentration: Be mindful of the final concentration of DMSO in the experimental system, as high concentrations can have cytotoxic effects. It is recommended to keep the final DMSO concentration below 0.5% (v/v), and a vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Visualizations

This compound Stock Preparation Workflow

Caption: Workflow for preparing this compound stock solutions.

Proposed Mechanism of Action: Topoisomerase II Inhibition

Caption: this compound stabilizes the cleavage complex, leading to apoptosis.

References

Dichlorogelignate: A Tool for Elucidating Topoisomerase II Function

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorogelignate is a selective inhibitor of topoisomerase II, an essential enzyme that modulates DNA topology to facilitate critical cellular processes such as DNA replication, transcription, and chromosome segregation.[1] Topoisomerase II acts by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, thereby resolving DNA tangles and supercoils.[2][3][4] Due to their critical role in cell proliferation, topoisomerase II enzymes are prominent targets for anticancer drugs. Inhibitors of topoisomerase II are broadly classified into two categories: poisons, which stabilize the covalent enzyme-DNA cleavage complex, leading to DNA damage and apoptosis, and catalytic inhibitors, which interfere with other steps of the enzymatic cycle without stabilizing the cleavage complex.[3]

These application notes provide a comprehensive overview of the use of a selective topoisomerase II inhibitor, exemplified by a dichlorinated quinoxaline derivative like this compound, as a research tool. It includes detailed protocols for key in vitro and in vivo assays to characterize its effects on topoisomerase II function and outlines its potential applications in drug discovery and development.

Mechanism of Action

While specific mechanistic data for this compound is not extensively available in public literature, as a selective topoisomerase II inhibitor, it is expected to interfere with the enzyme's catalytic cycle. This cycle involves several key steps: DNA binding, DNA cleavage, strand passage, and DNA religation, all of which are ATP-dependent.[2][4] The precise mechanism of inhibition, whether it acts as a topoisomerase II poison or a catalytic inhibitor, would need to be determined experimentally using the assays described herein.

Applications in Research and Drug Development

-

Target Validation: Confirming the role of topoisomerase II in specific cellular processes and disease models.

-

Mechanism of Action Studies: Elucidating the specific step of the topoisomerase II catalytic cycle that is inhibited.

-

High-Throughput Screening: Screening for novel topoisomerase II inhibitors.

-

Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications affect inhibitory activity.

-

Anticancer Drug Development: Evaluating the potential of novel topoisomerase II inhibitors as therapeutic agents.

-

Combination Therapy Studies: Investigating synergistic effects with other anticancer agents.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols. Note: The values presented are examples and must be determined experimentally for this compound.

Table 1: In Vitro Inhibition of Topoisomerase II Activity

| Assay | Test Compound | IC₅₀ (µM) | Positive Control (e.g., Etoposide) IC₅₀ (µM) |

| DNA Relaxation | This compound | User Determined | User Determined |

| DNA Decatenation | This compound | User Determined | User Determined |

Table 2: Cellular Effects of this compound

| Cell Line | Assay | Parameter | This compound (Concentration) | Positive Control (e.g., Etoposide) |

| e.g., HeLa | Cytotoxicity | GI₅₀ (µM) | User Determined | User Determined |

| e.g., HeLa | In Vivo Cleavage Complex Formation | % of Control | User Determined | User Determined |

| e.g., K562 | Apoptosis | % Apoptotic Cells | User Determined | User Determined |

Experimental Protocols

Protocol 1: Topoisomerase II DNA Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Positive Control (e.g., Etoposide)

-

Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)

-

Agarose

-

Tris-Acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare a reaction mixture on ice containing:

-

10x Topoisomerase II Reaction Buffer (2 µL)

-

Supercoiled plasmid DNA (e.g., 200 ng)

-

This compound at various concentrations (or solvent control)

-

Sterile distilled water to a final volume of 18 µL.

-

-

Add 2 µL of human Topoisomerase IIα (1-2 units) to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis at a constant voltage (e.g., 80V) until the relaxed and supercoiled forms of the plasmid are well-separated.

-

Stain the gel with ethidium bromide, destain, and visualize under UV light.

-

Quantify the amount of relaxed and supercoiled DNA in each lane to determine the percentage of inhibition.

Protocol 2: Topoisomerase II DNA Decatenation Assay

This assay is highly specific for topoisomerase II and measures the release of interlocked kinetoplast DNA (kDNA) minicircles.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Reaction Buffer

-

This compound

-

Positive Control (e.g., Etoposide)

-

Stop Solution/Loading Dye

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare a reaction mixture on ice containing:

-

10x Topoisomerase II Reaction Buffer (2 µL)

-

kDNA (e.g., 200 ng)

-

This compound at various concentrations (or solvent control)

-

Sterile distilled water to a final volume of 18 µL.

-

-

Add 2 µL of human Topoisomerase IIα (1-2 units) to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

-

Stain the gel, visualize, and quantify the amount of decatenated DNA to determine the percentage of inhibition.

Protocol 3: In Vivo Topoisomerase II Cleavage Complex Assay (ICE Assay)

This assay quantifies the amount of topoisomerase II covalently bound to genomic DNA in cells, a hallmark of topoisomerase II poisons.

Materials:

-

Cultured cells (e.g., HeLa, K562)

-

This compound

-

Positive Control (e.g., Etoposide)

-

Lysis buffer (e.g., 1% Sarkosyl in TE buffer)

-

Cesium chloride (CsCl)

-

Ultracentrifuge and tubes

-

Proteinase K

-

Slot-blot apparatus

-

Nitrocellulose membrane

-

Antibody against Topoisomerase IIα

-

Secondary antibody and detection reagents

Procedure:

-

Treat cultured cells with various concentrations of this compound or a positive control for a defined period (e.g., 1-2 hours).

-

Lyse the cells directly in the culture dish with lysis buffer.

-

Homogenize the lysate by passing it through a needle to shear the DNA.

-

Layer the lysate onto a CsCl step gradient in an ultracentrifuge tube.

-

Centrifuge at high speed (e.g., 100,000 x g) for 24 hours to separate protein-DNA complexes from free protein.

-

Fractionate the gradient and determine the DNA concentration in each fraction.

-

Apply a fixed amount of DNA from each fraction to a nitrocellulose membrane using a slot-blot apparatus.

-

After baking the membrane, probe it with a primary antibody specific for Topoisomerase IIα, followed by a secondary antibody and chemiluminescent detection.

-

Quantify the signal to determine the amount of Topoisomerase IIα covalently bound to DNA.

Visualizations

Caption: Experimental workflow for characterizing a topoisomerase II inhibitor.

Caption: DNA damage response pathway initiated by a topoisomerase II poison.

References

- 1. researchgate.net [researchgate.net]

- 2. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and in Vitro Biological Evaluation of 14-Hydroxytylophorine-dichloroacetate Co-drugs as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

Dichloroacetate (DCA) in Combination Cancer Chemotherapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetate (DCA), an inhibitor of pyruvate dehydrogenase kinase (PDK), has garnered significant interest as a potential adjunct in cancer therapy. By shifting cellular metabolism from glycolysis towards oxidative phosphorylation, DCA can selectively induce apoptosis in cancer cells and potentially enhance the efficacy of conventional chemotherapy agents. These application notes provide a comprehensive overview of preclinical and clinical findings on the use of DCA in combination with other chemotherapeutic drugs, along with detailed experimental protocols and an exploration of the underlying signaling pathways.

Data Presentation: Efficacy of DCA Combination Therapies

The following tables summarize the quantitative data from preclinical and clinical studies investigating the synergistic or additive effects of DCA in combination with various chemotherapy agents.

Table 1: Preclinical In Vitro Efficacy of DCA Combination Therapy

| Cancer Type | Cell Line | Combination Agent | DCA Concentration | Combination Agent Concentration | Effect | Citation |

| Glioblastoma | U-87 | Metformin | 10 mM, 20 mM | 5 mM, 10 mM | Synergistic inhibition of cell viability (60-85%) | [1] |

| Lung Cancer (NSCLC) | A549 | Paclitaxel | Not specified | Not specified | 2.7-fold decrease in Paclitaxel IC50 | [2] |

| Lung Cancer (NSCLC) | NCI-H460 | Paclitaxel | Not specified | Not specified | 10-fold decrease in Paclitaxel IC50 | [2] |

| Lung Cancer (EGFR mutant) | NCI-H1975 | Gefitinib | Various | Various | Synergistic attenuation of cell viability | [3] |

| Lung Cancer (EGFR mutant) | NCI-H1650 | Erlotinib | Various | Various | Synergistic attenuation of cell viability | [3] |

| Liver Cancer | HepG2 | Doxorubicin | Not specified | Not specified | Enhanced oxidative damage and cell death | [4] |

| Bladder Cancer | Not specified | Cisplatin | Not specified | Not specified | Dramatically reduced tumor volumes | [4] |

| Glioblastoma | SHG44 | Temozolomide | Not specified | Not specified | Significantly higher inhibition of cell growth | [5] |

| Breast Cancer | MCF7 | Tamoxifen | Not specified | Not specified | Enhanced tamoxifen-induced cell death | [6] |

Table 2: Preclinical In Vivo Efficacy of DCA Combination Therapy

| Cancer Type | Animal Model | Combination Agent | DCA Dosage | Combination Agent Dosage | Effect | Citation |

| Glioblastoma | C57BL/6 mice (GL-261 allograft) | Metformin | 150 mg/kg/day | 75 mg/kg/day | Significant inhibition of tumor growth and increased overall survival | [1] |

| Lung Cancer (NSCLC) | Nude mice (A549 xenograft) | Paclitaxel | Not specified | Not specified | 60% reduction in tumor growth | [7] |

| Paclitaxel-resistant Lung Cancer | Nude mice | Paclitaxel | Not specified | Not specified | 78% decrease in tumor volume with combination vs. 8% with paclitaxel alone | [8] |

| Lung Cancer | Nude mice (A549 xenograft) | Cisplatin | 200 mg/kg | Not specified | Significant reduction in tumor volume | [9] |

| Liver Cancer | Nude mice (H22 xenograft) | Doxorubicin | 15 mg/kg (in nanoformulation) | 15 mg/kg (in nanoformulation) | 83% tumor inhibitory rate | [10] |

Table 3: Clinical Trial Data for DCA Combination Therapy

| Cancer Type | Clinical Trial Phase | Combination Agent(s) | DCA Dosage | Number of Patients | Key Findings | Citation |

| Head and Neck Squamous Cell Carcinoma | Phase II | Cisplatin and Radiation | 12.5 mg/kg twice daily | 45 (21 DCA, 24 Placebo) | Higher complete response rate (71.4% vs 37.5%); safe to combine. | [11][12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of DCA combination therapies.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of DCA in combination with a chemotherapeutic agent on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Dichloroacetate (DCA) solution

-

Chemotherapy agent of interest

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate overnight.

-

Drug Treatment:

-

Prepare serial dilutions of DCA and the combination agent in culture medium.

-

Remove the overnight culture medium from the wells.

-

Add 100 µL of medium containing DCA alone, the combination agent alone, or the combination of both to the respective wells. Include a vehicle control group (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Protocol 2: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of DCA in combination with a chemotherapeutic agent in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for xenograft implantation

-

Matrigel (optional)

-

Dichloroacetate (DCA) for oral gavage or intraperitoneal injection

-

Chemotherapy agent for administration

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment groups (e.g., Vehicle control, DCA alone, Chemotherapy agent alone, DCA + Chemotherapy agent).

-

-

Drug Administration:

-

Administer DCA and the chemotherapy agent according to the desired dosage and schedule. For example, DCA can be administered daily via oral gavage, and the chemotherapy agent can be given intraperitoneally on a specific schedule.

-

-

Monitoring:

-

Continue to measure tumor volume and body weight regularly throughout the study.

-

Monitor the general health and behavior of the mice.

-

-

Study Endpoint:

-

At the end of the study (e.g., after a predefined number of days or when tumors in the control group reach a certain size), euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Tumor tissue can be further processed for histological or molecular analysis.

-

Signaling Pathways and Experimental Workflows

The synergistic effects of DCA in combination with other chemotherapy agents are often attributed to the interplay between their distinct mechanisms of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-cancer synergy of dichloroacetate and EGFR tyrosine kinase inhibitors in NSCLC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dichloroacetate potentiates tamoxifen-induced cell death in breast cancer cells via downregulation of the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dichloroacetate enhances the antitumor effect of pirarubicin via regulating the ROS-JNK signaling pathway in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dcaguide.org [dcaguide.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming Dichlorogelignate solubility issues in aqueous solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Dichlorogelignate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a selective inhibitor of topoisomerase II with the molecular formula C32H34O18 and a molecular weight of 706.60 g/mol .[] Like many complex organic molecules developed as active pharmaceutical ingredients (APIs), it exhibits poor aqueous solubility. This is a significant challenge because adequate solubility is crucial for achieving sufficient bioavailability for oral dosage forms and for preparing stock solutions for in vitro and in vivo experiments.[2][3] Any drug must be in a dissolved state at the site of absorption to be effective.[2]

Q2: My this compound powder is not dissolving in water or standard buffers (e.g., PBS pH 7.4). What is the first step I should take?

A2: The first step is to determine if the solubility is pH-dependent. This compound's structure contains multiple hydroxyl and carboxylic acid functional groups, suggesting its solubility will be highly influenced by the pH of the solution.[4][5] You should perform a pH-solubility profile to identify the pH at which the compound is most soluble. Typically, for a compound with acidic functional groups, solubility will increase as the pH becomes more alkaline (basic), as the functional groups deprotonate to form more soluble ionic species.[4]

Q3: I've identified an optimal pH, but the solubility is still insufficient for my experimental needs. What are my next options?

A3: If pH adjustment alone is not enough, several formulation strategies can be employed. The most common approaches include:

-

Co-solvents: Adding a water-miscible organic solvent can increase solubility by reducing the polarity of the aqueous medium.[4][6]

-

Surfactants: These agents form micelles that can encapsulate the hydrophobic drug molecule, increasing its apparent solubility in water.[3][4][7]

-

Complexation: Using agents like cyclodextrins can form inclusion complexes with this compound, shielding its hydrophobic regions and enhancing aqueous solubility.[2]

The choice of method depends on the requirements of your specific application (e.g., in vitro assay, animal model) and potential toxicity of the excipients.[2]

Q4: Can I use sonication or heating to help dissolve this compound?

A4: Yes, but with caution. Sonication can help break down particle agglomerates and accelerate the dissolution process. Gentle heating can also increase the rate of dissolution and equilibrium solubility. However, you must first verify the chemical stability of this compound under these conditions. Prolonged exposure to heat or high-energy sonication could lead to degradation.[8][9] A preliminary stability study using a method like HPLC is recommended to check for the appearance of degradation products.

Q5: How can I reduce the particle size of my this compound powder to improve dissolution?

A5: Reducing particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[6][7] Common laboratory-scale methods include:

-

Micronization: This involves using mechanical processes like jet milling to reduce particle size to the micron range.[7]

-

Nanosuspension: This technique creates a dispersion of nano-sized drug particles, often stabilized by surfactants.[2] High-pressure homogenization is a common method for producing nanosuspensions.[2]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Precipitation occurs when adding stock solution to aqueous media. | The drug concentration exceeds its solubility limit in the final medium. The solvent from the stock (e.g., DMSO) acts as an anti-solvent when diluted. | 1. Lower the final concentration of this compound. 2. Increase the percentage of co-solvent in the final medium if the experimental system allows. 3. Prepare the formulation using a different method, such as a cyclodextrin complex or a surfactant-based micellar solution, to increase apparent solubility.[2][3] |

| Inconsistent results in dissolution assays. | Multiple factors could be involved: improper degassing of the medium, vibration in the apparatus, or inaccurate sampling.[10] The chemical stability of the drug in the dissolution medium may also be a factor.[8][9] | 1. Verify Media Preparation: Ensure proper degassing and pH measurement of the dissolution buffer.[10] 2. Check Apparatus: Isolate the dissolution apparatus from sources of vibration.[10] 3. Standardize Sampling: Use a consistent sampling technique from the correct USP zone.[10] 4. Assess Stability: Confirm that this compound is not degrading in the chosen medium over the course of the experiment.[9] |

| Solution appears cloudy or hazy after preparation. | This indicates the presence of undissolved particles, suggesting that the solubility limit has been exceeded or that the dissolution process is very slow. | 1. Filter the solution through a 0.22 µm filter to remove undissolved material and then measure the concentration of the filtrate to determine the actual achieved solubility. 2. Increase the mixing time or apply gentle warming (if the compound is stable) to facilitate dissolution. 3. Re-evaluate the formulation; a different co-solvent or surfactant may be more effective.[4][7] |

| Solubility decreases over time when stored at 4°C. | The compound is precipitating out of a supersaturated solution at a lower temperature. | 1. Determine the equilibrium solubility at 4°C to ensure you are preparing solutions at a stable concentration for storage.[11] 2. If a higher concentration is needed, prepare the solution fresh before each experiment. 3. Consider storing the solution at room temperature if stability data permits. |

Data Presentation: Solubility Enhancement Strategies

The following table summarizes hypothetical solubility data for this compound using various enhancement techniques.

| Solvent System | Temperature (°C) | Max Achieved Concentration (µg/mL) | Observations |

| Deionized Water | 25 | < 1 | Insoluble |

| PBS (pH 7.4) | 25 | 1.5 | Very slightly soluble |

| 0.1 M Phosphate Buffer (pH 8.5) | 25 | 25 | Solubility increases with pH |

| Water + 10% Ethanol (v/v) | 25 | 18 | Moderate improvement with co-solvent |

| Water + 20% PEG-400 (v/v) | 25 | 75 | Significant improvement with co-solvent |

| PBS (pH 7.4) + 1% Tween-80 (w/v) | 25 | 150 | Micellar solubilization is highly effective |

| PBS (pH 7.4) + 5% HP-β-CD (w/v) | 25 | 220 | Complexation provides the highest solubility |

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the equilibrium solubility of this compound across a range of pH values.

Methodology:

-

Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

-

Add Excess Compound: Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each buffer in separate glass vials. The amount should be sufficient to ensure a solid phase remains after equilibrium.[12]

-

Equilibrate: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Separate Solid and Liquid: After equilibration, allow the suspensions to settle. Carefully collect the supernatant using a syringe and filter it through a chemically compatible 0.22 µm filter (e.g., PVDF) to remove all undissolved solids.

-

Analyze Concentration: Dilute the filtered supernatant appropriately and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Plot Data: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each sample.

Protocol 2: Co-Solvent Solubility Screening

Objective: To evaluate the effectiveness of different co-solvents at increasing this compound solubility.

Methodology:

-

Prepare Co-solvent Systems: Prepare a series of aqueous solutions containing different concentrations (e.g., 5%, 10%, 20% v/v) of various GRAS (Generally Regarded As Safe) co-solvents such as ethanol, propylene glycol, and PEG-400.

-

Determine Solubility: Use the shake-flask method described in Protocol 1 for each co-solvent system. Add an excess of this compound to each system.

-

Equilibrate and Analyze: Equilibrate the samples for 24-48 hours at a constant temperature, filter to remove undissolved solids, and analyze the filtrate to determine the drug concentration.

-

Compare Results: Compare the solubility values obtained in the different co-solvent systems to identify the most effective agent and concentration.

Visualizations

Caption: Troubleshooting workflow for this compound solubility.

Caption: Simplified mechanism of action for this compound.

References

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. ijmsdr.org [ijmsdr.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. agilent.com [agilent.com]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. scispace.com [scispace.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

Technical Support for Dichlorogelignate Experiments: Currently Unavailable

Our comprehensive search for detailed experimental information regarding "Dichlorogelignate" has yielded insufficient data to create a dedicated technical support center as requested. While identified as a selective topoisomerase II inhibitor, publicly available resources lack the specific details required for in-depth troubleshooting guides, frequently asked questions, and standardized experimental protocols.

The current body of scientific literature does not provide the necessary quantitative data for constructing comparative tables of experimental parameters. Furthermore, detailed signaling pathways directly involving this compound have not been sufficiently elucidated to generate the requested visualizations of its mechanism of action.

We are committed to providing accurate and actionable technical support. However, due to the limited information on the common experimental applications, potential pitfalls, and specific methodologies for this compound, we are unable to fulfill the request for a comprehensive technical support center at this time.

We will continue to monitor for new publications and data concerning this compound and will revisit the creation of this resource as more information becomes available.

How to minimize off-target effects of Dichlorogelignate

Disclaimer: The compound "Dichlorogelignate" does not appear in publicly available scientific literature or chemical databases. The following information is based on a hypothetical compound and is provided for illustrative purposes only. The experimental protocols and troubleshooting guides are derived from general principles of drug development and molecular biology and should not be applied to any real-world experiments without validation.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: As "this compound" is a hypothetical compound, its off-target effects are unknown. In drug development, off-target effects are unintended interactions with proteins or signaling pathways other than the intended target. These can lead to unforeseen cellular responses or toxicities. Identifying these effects early is crucial for drug safety and efficacy.

Q2: How can I assess the off-target profile of this compound in my experiments?

A2: A comprehensive off-target profiling strategy is recommended. This typically involves a combination of in silico predictions, in vitro screening against a panel of receptors and kinases, and cell-based assays to monitor global changes in signaling and gene expression.

Q3: What are the common strategies to minimize off-target effects?

A3: Strategies to minimize off-target effects include optimizing the chemical structure of the compound to improve selectivity, using the lowest effective concentration, and employing highly specific delivery systems to target the intended cells or tissues.

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed at Expected Efficacious Concentrations

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Off-target kinase inhibition | Perform a broad-panel kinase screen (e.g., KinomeScan) to identify unintended kinase targets. | Identification of specific off-target kinases, allowing for informed decisions on compound modification or pathway analysis. |

| Disruption of essential cellular pathways | Conduct a global proteomics or transcriptomics analysis (e.g., RNA-seq) to identify perturbed pathways. | A comprehensive view of cellular pathways affected by this compound, highlighting potential sources of toxicity. |

| Poor compound selectivity | Synthesize and test analogs of this compound with modifications designed to reduce binding to off-target proteins. | An improved therapeutic window with reduced toxicity and maintained or increased efficacy. |

Issue 2: Inconsistent Experimental Results Across Batches

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Degradation of the compound | Assess the stability of this compound in your experimental media and storage conditions using techniques like HPLC. | Determination of the compound's half-life and optimal handling conditions to ensure consistent concentrations. |

| Presence of impurities | Analyze the purity of each batch of this compound using mass spectrometry and NMR. | Confirmation of compound identity and purity, ensuring that observed effects are not due to contaminants. |

| Variability in cell culture conditions | Standardize cell passage number, seeding density, and media composition for all experiments. | Reduced experimental variability and more reproducible data. |

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of human kinases.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions ranging from 1 nM to 100 µM.

-

Kinase Panel Screening: Submit the diluted compound series to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega). Typically, these services utilize binding assays or enzymatic assays.

-

Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentrations. Calculate IC50 or Kd values for any significant off-target interactions.

-

Selectivity Score Calculation: Determine a selectivity score by comparing the potency of this compound against its intended target versus its off-targets.

Visualizations

Caption: A workflow for identifying and mitigating off-target effects.

Caption: Hypothetical signaling of this compound's on- and off-target effects.

Improving the stability of Dichlorogelignate in experimental conditions

Technical Support Center: Dichlorogelignate Stability

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during experiments involving Compound DCG.

| Issue | Possible Cause | Recommended Solution |

| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Degradation of Compound DCG. | Perform a forced degradation study to identify potential degradation products.[1] Adjust experimental conditions (pH, temperature, light exposure) to minimize degradation. |

| Loss of compound potency or concentration over time | Instability in solution. | Evaluate the stability of Compound DCG in different solvents and buffer systems. Store stock solutions at appropriate temperatures and protect from light. |

| Inconsistent experimental results | Variable degradation rates between experiments. | Standardize all experimental parameters, including incubation times, temperature, and solution preparation methods. Prepare fresh solutions for each experiment. |

| Formation of precipitates | Poor solubility or degradation leading to insoluble products. | Assess the solubility of Compound DCG in the chosen solvent system. Filter solutions prior to use. Characterize the precipitate to determine if it is the parent compound or a degradant. |

Frequently Asked Questions (FAQs)

1. What are the common degradation pathways for chlorinated organic compounds like Compound DCG?

Chlorinated organic compounds can degrade through several pathways, including:

-

Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.[1]

-

Oxidation: Degradation caused by reaction with oxygen or other oxidizing agents.[1]

-

Photolysis: Degradation induced by exposure to light, particularly UV radiation.[1]

-

Reductive Dechlorination: The removal of chlorine atoms under reducing conditions, often mediated by microbial activity in environmental samples.[2]

2. What are the optimal storage and handling conditions for Compound DCG?

While specific conditions depend on the compound's properties, general recommendations for chlorinated organic compounds include:

-

Storage: Store in a cool, dark, and dry place. For solutions, consider refrigeration or freezing, ensuring the solvent is appropriate for low temperatures.

-

Handling: Handle in a well-ventilated area, using appropriate personal protective equipment.[3] Minimize exposure to light by using amber vials or covering containers with aluminum foil.

3. How can I determine the stability of Compound DCG in my experimental setup?

A forced degradation study is a common method to assess stability. This involves exposing the compound to various stress conditions to identify potential degradation products and pathways.[1]

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on Compound DCG.

Objective: To identify the degradation products and pathways of Compound DCG under various stress conditions.

Materials:

-

Compound DCG

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile or other appropriate organic solvent

-

pH meter

-

HPLC or LC-MS system

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Compound DCG in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set period.

-

Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a set period.

-

Oxidative Degradation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light.

-

Thermal Degradation: Place the solid compound or a solution in an oven at an elevated temperature (e.g., 80°C).

-